molecular formula C5H13NO5S B3340814 DMF dimethylsulfate CAS No. 89712-45-8

DMF dimethylsulfate

Cat. No.: B3340814
CAS No.: 89712-45-8
M. Wt: 199.23 g/mol
InChI Key: UJKUJXVZLUTEAZ-UHFFFAOYSA-N
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Description

Dimethylformamide dimethyl sulfate is a chemical compound that combines the properties of dimethylformamide and dimethyl sulfate. Dimethylformamide is a polar aprotic solvent widely used in organic synthesis, while dimethyl sulfate is a potent methylating agent. The combination of these two compounds results in a versatile reagent with applications in various chemical processes.

Preparation Methods

Dimethylformamide dimethyl sulfate can be synthesized through the reaction of dimethylformamide with dimethyl sulfate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the continuous reaction of dimethyl ether with sulfur trioxide to produce dimethyl sulfate, which is then reacted with dimethylformamide to yield the final product .

Chemical Reactions Analysis

Dimethylformamide dimethyl sulfate undergoes several types of chemical reactions, including:

Scientific Research Applications

Dimethylformamide dimethyl sulfate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylformamide dimethyl sulfate involves the transfer of methyl groups to target molecules. This methylation process can alter the chemical properties of the target, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved in its action include nucleophilic sites on proteins, nucleic acids, and other organic molecules .

Comparison with Similar Compounds

Dimethylformamide dimethyl sulfate can be compared with other similar compounds, such as:

Dimethylformamide dimethyl sulfate stands out due to its dual functionality as both a solvent and a methylating agent, making it a unique and valuable compound in various chemical processes.

Properties

IUPAC Name

N,N-dimethylformamide;dimethyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUJXVZLUTEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.COS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456176
Record name DMF dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89712-45-8
Record name DMF dimethylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylformamide - Dimethyl sulfate complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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